5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 4-nitroaniline under specific conditions. The process generally includes the following steps:
Formation of Acid Chloride: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: 5-methyl-N-(4-aminophenyl)-2-thiophenecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for treating tuberculosis due to its inhibitory effects on PyrG.
Industry: Could be used in the development of new antimicrobial agents and other pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme cytidine triphosphate synthetase PyrG. This enzyme is essential for the synthesis of cytidine triphosphate, a nucleotide required for DNA and RNA synthesis. By inhibiting PyrG, the compound disrupts the nucleotide synthesis pathway, leading to the death of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide: Another inhibitor of PyrG with similar bactericidal activity.
5-methyl-N-(4-aminophenyl)-2-thiophenecarboxamide:
Uniqueness
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide is unique due to its specific inhibitory action on PyrG and its significant bactericidal activity against Mycobacterium tuberculosis. Its structure allows for various chemical modifications, making it a versatile compound for further research and development .
Properties
IUPAC Name |
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8-2-7-11(18-8)12(15)13-9-3-5-10(6-4-9)14(16)17/h2-7H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEBWCHNAZADCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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